molecular formula C25H24N4O3S B2804298 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 422531-92-8

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2804298
CAS No.: 422531-92-8
M. Wt: 460.55
InChI Key: GSHQWJQIPGKQBD-UHFFFAOYSA-N
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Description

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.

Preparation Methods

The synthesis of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the benzylamino group, and the attachment of the sulfanyl and acetamide groups. Specific reaction conditions and reagents can vary, but common methods include:

    Formation of the Quinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylamino Group: This can be achieved through nucleophilic substitution reactions.

    Attachment of the Sulfanyl and Acetamide Groups: These steps may involve thiolation and amidation reactions, respectively.

Chemical Reactions Analysis

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the quinazoline core or the sulfanyl group, leading to different products.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Its versatility makes it useful in various industrial processes, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazoline core and benzylamino group. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can be compared to other quinazoline derivatives, such as:

  • 2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide
  • 2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

These compounds share a similar quinazoline core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O3S/c1-31-18-12-13-22(32-2)21(14-18)27-23(30)16-33-25-28-20-11-7-6-10-19(20)24(29-25)26-15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3,(H,27,30)(H,26,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHQWJQIPGKQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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